3-(3-Chlorophenyl)-2,2-dimethylpropanal
Description
3-(3-Chlorophenyl)-2,2-dimethylpropanal (CAS: 1538386-43-4) is an aromatic aldehyde with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol . Its structure features a 3-chlorophenyl substituent attached to a dimethylpropanal backbone, making it a versatile intermediate in organic synthesis. The compound is characterized by its aldehyde functional group, which confers reactivity toward nucleophilic additions and condensations.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEZBQCWPJAOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- 3-Chlorophenyl group : An electron-withdrawing substituent that influences electronic distribution and reactivity.
- Dimethylpropanal backbone : The branched alkyl chain and aldehyde group enhance steric hindrance and dictate solubility and stability.
Comparisons with similar compounds focus on substituent variations (e.g., halogen type, phenyl ring position) and functional group differences (e.g., aldehydes vs. carboxylic acids).
Comparison with 3-(3-Fluorophenyl)-2,2-dimethylpropanal
Key Differences :
Impact of Substituent :
- Chlorine : Larger atomic size may enhance steric effects in substitution reactions.
Comparison with 3-(4-Ethylphenyl)-2,2-dimethylpropanal
Key Differences :
Impact of Substituent Position :
- 4-Ethylphenyl : The electron-donating ethyl group at the para position enhances stability and alters solubility compared to the meta-chloro analog.
Physicochemical Properties and Spectral Data
Physical Properties :
| Compound | State | Purity | Refractive Index | Specific Gravity |
|---|---|---|---|---|
| This compound | Liquid* | Not given | Not reported | Not reported |
| 3-(4-Ethylphenyl)-2,2-dimethylpropanal | Liquid | >97% | 1.503–1.509 | 0.948–0.958 |
*Assumed based on structural analogs .
Spectral Data :
- NMR/IR: While direct data for this compound is unavailable, related compounds (e.g., 3-(3-chlorophenyl)propanoic acid derivatives) show characteristic peaks: ¹H NMR: δ 2.86 (s, CH₂), 1.21 (s, CH₃) . IR: ~1700 cm⁻¹ (C=O stretch) .
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